A Technical Guide to tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Characterization, and Application in Drug Discovery
A Technical Guide to tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry. With the CAS Number 1100748-84-2, this spirocyclic scaffold has garnered significant interest for its role in creating conformationally restricted molecules, a crucial strategy for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This document details a robust, multi-step synthetic pathway, comprehensive characterization methodologies, and a prime application in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. The protocols and data presented herein are synthesized from established literature to provide a reliable resource for researchers in the field.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The paradigm of "escaping flatland" has become a central theme in contemporary drug discovery. It posits that moving away from planar, two-dimensional molecules towards more three-dimensional structures can unlock superior pharmacological profiles. Spirocycles, which feature two rings connected by a single common atom, are exemplary of this design principle. The inherent conformational rigidity of the azaspiro[3.5]nonane core reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity.
tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a bifunctional building block. The Boc-protected secondary amine on the piperidine ring allows for controlled derivatization, while the primary amine on the cyclobutane ring serves as a crucial vector for appending pharmacophoric elements. This guide will elucidate the synthesis and utilization of this valuable intermediate.
Physicochemical Properties
A clear understanding of the fundamental properties of this building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1100748-84-2[1] |
| Molecular Formula | C₁₃H₂₄N₂O₂[2] |
| Molecular Weight | 240.34 g/mol [2] |
| Appearance | White to light yellow powder/crystal |
| Synonyms | 1-Amino-7-Boc-7-azaspiro[3.5]nonane |
Synthesis Pathway and Experimental Protocol
The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a multi-step process that begins with commercially available starting materials. The following pathway is a well-established route adapted from the literature for the preparation of related 7-azaspiro[3.5]nonane cores, which are instrumental in the synthesis of GPR119 agonists.[3]
Diagram of the Synthetic Workflow
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate
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Causality: This step introduces the foundational benzylamino group via reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for iminium ions, minimizing over-reduction.
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Procedure:
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To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.
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Continue stirring at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.
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Step 2: Synthesis of tert-butyl 4-(benzyl(3-((methylsulfonyl)oxy)propyl)amino)piperidine-1-carboxylate
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Causality: This step prepares the precursor for cyclization by introducing a three-carbon chain with a good leaving group (mesylate). The reaction is a standard N-alkylation followed by mesylation of the terminal alcohol.
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Procedure:
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Combine tert-butyl 4-(benzylamino)piperidine-1-carboxylate (1.0 eq) and 3-bromo-1-propanol (1.2 eq) with potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.
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Heat the mixture to reflux and stir for 16 hours.
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Cool to room temperature, filter off the solids, and concentrate the filtrate.
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Dissolve the crude alcohol intermediate in DCM and cool to 0 °C.
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Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
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Stir at 0 °C for 2 hours.
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Wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is used directly in the next step.
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Step 3: Synthesis of tert-butyl 1-benzyl-7-azaspiro[3.5]nonane-7-carboxylate
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Causality: This is the key intramolecular cyclization step to form the spirocyclic core. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the nitrogen, which then displaces the mesylate leaving group.
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Procedure:
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Dissolve the crude mesylate from the previous step in anhydrous tetrahydrofuran (THF).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
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Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
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Cool the reaction and carefully quench with water.
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Extract the product with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by column chromatography (silica gel, hexane/EtOAc gradient).
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Step 4: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
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Causality: The benzyl protecting group is removed by catalytic hydrogenation, which is a clean and efficient method. The resulting secondary amine is then re-protected with a Boc group to ensure regioselectivity in the subsequent nitration step.
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Procedure:
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Dissolve the benzyl-protected spirocycle (1.0 eq) in methanol (MeOH).
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Add palladium on carbon (10% Pd/C, 0.1 eq by weight).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.
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Filter the reaction through Celite® and concentrate the filtrate.
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Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).
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Stir at room temperature for 4 hours.
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Wash with water, brine, dry over Na₂SO₄, and concentrate to afford the Boc-protected spirocycle.
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Step 5: Synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
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Causality: This two-part step first introduces a nitro group at the activated C-H position of the cyclobutane ring, followed by a standard reduction to the desired primary amine.
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Procedure:
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Cool a mixture of acetic anhydride (Ac₂O) to 0 °C and add nitric acid (HNO₃, 1.2 eq) dropwise.
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To this nitrating mixture, add a solution of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in DCM, maintaining the temperature below 5 °C.
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Stir for 2 hours, then pour onto ice and neutralize with aqueous sodium hydroxide (NaOH).
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Extract with DCM, dry, and concentrate. The crude nitro-intermediate is taken to the next step without further purification.
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Dissolve the crude nitro compound in MeOH, add 10% Pd/C, and stir under a hydrogen atmosphere for 12 hours.
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Filter through Celite® and concentrate the filtrate. Purify the final product by column chromatography to yield the title compound.
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Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, ~1.5-1.8 ppm and ~3.3-3.6 ppm), cyclobutane ring protons (multiplets, ~1.9-2.2 ppm), and the CH-NH₂ proton (multiplet, ~3.0-3.3 ppm). The NH₂ protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocyclic carbon, multiple CH₂ signals for both rings, and the CH-NH₂ carbon. The carbonyl of the Boc group will be downfield (~155 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 241.19. |
| HPLC | A single major peak indicating high purity (>95%). The retention time is method-dependent. |
Application in Drug Discovery: Synthesis of GPR119 Agonists
The primary utility of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is as a scaffold in the synthesis of complex bioactive molecules. A prominent example is its use in the creation of GPR119 agonists for the treatment of type 2 diabetes.[3] GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
Diagram of Application Workflow
Caption: General scheme for synthesizing GPR119 agonists.
Exemplary Protocol: Buchwald-Hartwig Amination
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Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, connecting the spirocyclic amine to an aromatic or heteroaromatic core, which is a common feature of GPR119 agonists.
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Procedure:
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In an oven-dried flask under an inert atmosphere, combine tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq), the aryl halide (e.g., 2-chloro-4-fluoropyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
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Add a dry, degassed solvent such as dioxane or toluene.
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Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring for completion by LC-MS.
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Cool the reaction, dilute with EtOAc, and filter through Celite®.
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Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography to obtain the coupled intermediate.
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Subsequent Boc-deprotection with an acid like trifluoroacetic acid (TFA) in DCM yields the final GPR119 agonist.
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Safety and Handling
As a primary amine, tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a valuable, non-planar building block that provides medicinal chemists with a powerful tool for introducing conformational rigidity and three-dimensionality into drug candidates. Its synthesis, while multi-stepped, is achievable through established organic chemistry transformations. Its successful application in the development of GPR119 agonists underscores its importance and potential in the ongoing quest for novel therapeutics with improved pharmacological properties. This guide provides a foundational framework for the synthesis, characterization, and strategic application of this important spirocyclic intermediate.
References
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Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Matsuda, D., Kawamura, M., Kobashi, Y., & Ohtake, N. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate. Appretech Scientific Limited. (n.d.). Retrieved January 4, 2026, from [Link]
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Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
